
Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring. The methoxy group at the 5-position and the ethyl ester functionality contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindolinone core, followed by the introduction of the methoxy group and the ester functionality. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group and ester functionality can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme functions and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(5-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can be compared with other isoindolinone derivatives, such as:
3-(5-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares the isoindolinone core but has different substituents, leading to distinct chemical and biological properties.
5-methoxy-1-oxoisoindoline-2-carboxylic acid: Another similar compound with a carboxylic acid group instead of an ester, affecting its reactivity and applications.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
ethyl 2-(6-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C16H21NO4/c1-5-21-16(19)14(10(2)3)17-9-11-8-12(20-4)6-7-13(11)15(17)18/h6-8,10,14H,5,9H2,1-4H3 |
InChI Key |
LOIYKWJKGBVXER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




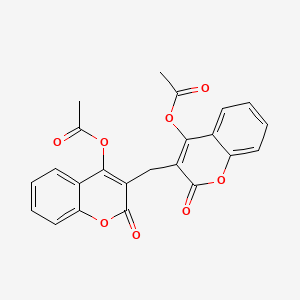
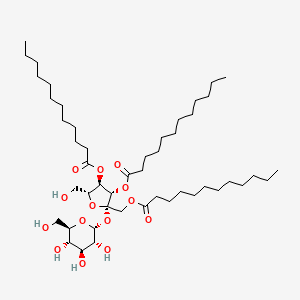
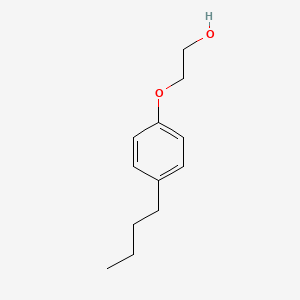
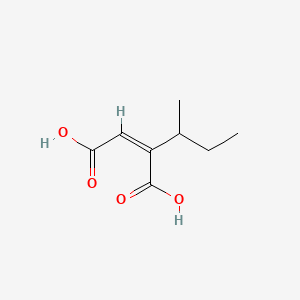


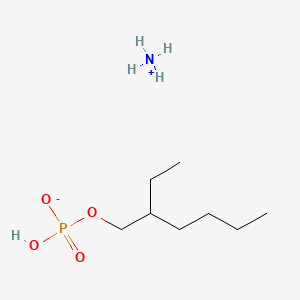

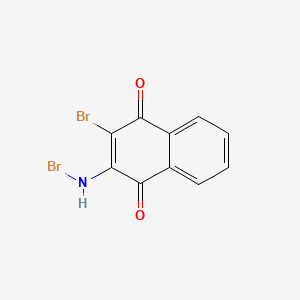

![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

